molecular formula C19H22N2O3 B5857539 N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide

Cat. No.: B5857539
M. Wt: 326.4 g/mol
InChI Key: OJCZCNDGRNSDGK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an acetamidophenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamidophenol and 2-(2-propan-2-ylphenoxy)acetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Procedure: The 4-acetamidophenol is reacted with 2-(2-propan-2-ylphenoxy)acetic acid under the above conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-acetamidophenyl)-2-(2-ethylphenoxy)acetamide
  • N-(4-acetamidophenyl)-2-(2-propylphenoxy)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide is unique due to the presence of the propan-2-yl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)17-6-4-5-7-18(17)24-12-19(23)21-16-10-8-15(9-11-16)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZCNDGRNSDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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